3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted amide or nitrile.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Substitution with Methoxyphenyl and Methylbenzenesulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions, using reagents such as methoxyphenyl halides and methylbenzenesulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the pyrrol-2-one core to a more saturated structure.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, sulfonates, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group could yield a simpler aromatic compound.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism by which 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Biological Activity
The compound 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H25NO5S
- Molecular Weight : 453.55 g/mol
Structural Features
The compound features:
- A pyrrole ring , which is known for its role in various biological activities.
- Hydroxyl (-OH) and methoxy (-OCH₃) groups that enhance solubility and reactivity.
- A tosyl group (-SO₂C₆H₄CH₃) that may influence its binding affinity to proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and tosyl groups are critical for binding, potentially modulating enzyme activity or receptor signaling pathways. These interactions may lead to various pharmacological effects, such as anti-inflammatory or antimicrobial activities.
Antibacterial Activity
Research has indicated that compounds similar to this pyrrole derivative exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrrole Derivative A | S. aureus | 32 µg/mL |
Pyrrole Derivative B | E. coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties. For example, related compounds have been shown to protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, the antibacterial activity of pyrrole derivatives was evaluated using the agar disc diffusion method. The results indicated that several derivatives, including those with similar structural features to our compound, displayed significant inhibition against S. aureus and Klebsiella pneumoniae .
Study 2: Neuroprotective Properties
Another study highlighted the neuroprotective effects of pyrrole derivatives in human-induced pluripotent stem cell (iPSC) models. The compounds were found to significantly reduce neuronal cell death induced by oxidative stress . This suggests that our compound may also possess similar protective effects.
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of pyrrole derivatives to identify structural features contributing to their biological activity. Modifications in the aryl ether groups significantly influenced agonist activity at dopamine receptors, suggesting that similar modifications could enhance the efficacy of our compound .
Properties
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYAMUJFBDKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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